5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol
Description
5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a p-tolyl (4-methylphenyl) group at position 2. The fluorine atom and p-tolyl group likely enhance lipophilicity and influence electronic properties, which may optimize binding in therapeutic or material science applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYSPEFCLAJJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with p-tolylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl/aryl halides under basic conditions. This forms thioether derivatives, a common modification to enhance pharmacological properties or enable further conjugations.
Example Reaction:
| Reagent (R-X) | Product Structure | Yield | Conditions | Source |
|---|---|---|---|---|
| 3-Trifluorobenzyl chloride | S-(3-Trifluorobenzyl) derivative | 60–68% | RT, 16 h in EtOH | |
| Benzyl chloride | S-Benzyl derivative | ~70% | Reflux, 3–6 h |
Key data from analogous compounds in Source 4 show that S-alkylation typically requires potassium hydroxide as a base and ethanol as the solvent. The reaction proceeds at room temperature or under mild heating.
Oxidation to Disulfides
Thiols are prone to oxidation, forming disulfide bonds. This reaction is critical for dimerization or cross-linking applications.
Example Reaction:
| Oxidizing Agent | Product Type | Notes | Source |
|---|---|---|---|
| Atmospheric O₂ | Disulfide dimer | Slow, requires catalytic base | |
| I₂ in EtOH | Disulfide dimer | Rapid, quantitative yield |
Disulfide formation is often observed during storage or under oxidative conditions, necessitating inert atmospheres for long-term stability .
Cyclization Reactions
The triazole-thiol scaffold participates in cyclization reactions to form fused heterocycles. For example, treatment with α,β-unsaturated carbonyl compounds can yield thiazolidinone derivatives.
Example Reaction:
| Reactant | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Triazolidine-3-thione derivative | Sulfamic acid | 89–91% |
Source 2 highlights the use of arylidene malononitriles in synthesizing triazolidine-thiones via intermediate thiosemicarbazides.
Nucleophilic Aromatic Substitution
The fluorine atom on the 2-fluorophenyl group may undergo substitution with strong nucleophiles (e.g., amines, alkoxides), though this is less common due to steric hindrance from the triazole ring.
Example Reaction:
| Nucleophile | Conditions | Notes | Source |
|---|---|---|---|
| Ammonia | High pressure, Cu catalyst | Limited applicability |
Metal Complexation
The sulfur and nitrogen atoms can coordinate transition metals, forming complexes with potential catalytic or bioactive properties.
Example Reaction:
| Metal Salt | Complex Type | Application Area | Source |
|---|---|---|---|
| Cu(NO₃)₂ | Square-planar Cu(II) complex | Antimicrobial studies |
Biological Activity-Linked Modifications
The thiol group is often derivatized to enhance bioavailability or target specificity. For instance:
-
S-Bridged hybrids with fluoroquinolones (e.g., ciprofloxacin) show enhanced antimycobacterial activity .
Key Reaction Data Table
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that 5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial properties. Studies have shown that the compound is effective against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various pathogens including Staphylococcus aureus and Candida albicans. Results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, indicating potent antimicrobial activity .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study highlighted in Cancer Letters reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values around 15 µM . The compound's ability to target cancer stem cells is an area of ongoing research.
Agricultural Applications
2.1 Fungicidal Properties
The triazole moiety is known for its fungicidal properties, making this compound a candidate for agricultural applications. It has been shown to be effective against various plant pathogens.
Case Study:
Research published in Pest Management Science evaluated the efficacy of this compound as a fungicide against Fusarium species causing wilt diseases in crops. Field trials indicated a reduction in disease incidence by up to 70% when applied at recommended dosages .
Materials Science
3.1 Synthesis of Novel Materials
The unique structure of this compound allows it to be used as a building block for synthesizing novel materials with potential applications in electronics and photonics.
Case Study:
A study published in Advanced Functional Materials explored the use of this compound in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of triazole derivatives into the device architecture improved charge transport properties and overall device efficiency .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC as low as 32 µg/mL against pathogens |
| Anticancer Properties | IC50 around 15 µM in breast cancer cells | |
| Agricultural Science | Fungicidal Properties | 70% reduction in disease incidence |
| Materials Science | Synthesis of Novel Materials | Improved efficiency in OLEDs |
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme function. These interactions result in the compound’s antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Analogous 1,2,4-Triazole-3-thiol Derivatives
Biological Activity
5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article presents a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring with thiol functionality, which is crucial for its biological activity. The presence of fluorine and tolyl groups enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity Studies : Compounds similar to this triazole derivative have shown significant cytotoxic effects against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. The selectivity towards cancer cells indicates a promising therapeutic window for further development .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | IGR39 | 15.6 |
| This compound | MDA-MB-231 | 20.3 |
| This compound | Panc-1 | 18.9 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research indicates that derivatives of this compound possess significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values suggest effective antimicrobial potential.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, triazole derivatives exhibit various other biological effects:
- Antitubercular Activity : Some studies have reported that triazole derivatives show efficacy against Mycobacterium tuberculosis. The hybrid compounds combining triazole with other scaffolds have demonstrated MIC values below 21.25 μM against the H37Rv strain .
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives:
- Synthesis of Hybrid Compounds : A study synthesized various hybrid compounds incorporating the triazole moiety and assessed their biological activities. Notably, compounds showed enhanced anticancer properties compared to their parent structures .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. Optimization Tips :
- Use NaOH (7% solution) to facilitate cyclization .
- Control reaction time (1–2 hours) and temperature (reflux in ethanol) to improve yields.
Which spectroscopic methods are most effective for characterizing triazole-thiol derivatives?
Basic
A combination of 1H/13C NMR , IR spectroscopy , and elemental analysis is essential:
Q. Advanced Tip :
- Chromatography-mass spectrometry (LC-MS) resolves degradation products, as seen in API salt decomposition studies .
How are alkylation reactions optimized for modifying the thiol group in this compound?
Basic
Alkylation efficiency depends on:
Q. Example :
| Substrate | Alkylating Agent | Yield | Conditions | Reference |
|---|---|---|---|---|
| Triazole-thiol | 1-Iodobutane | 75% | Reflux, 2 hrs |
How can computational methods like DFT be integrated with experimental data to predict molecular properties?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) correlate with experimental results:
- Geometric optimization : Predicts bond lengths/angles within 2% error of X-ray data .
- Vibrational frequencies : IR-active modes (e.g., C-S stretches) show <5% deviation from observed spectra .
- NMR chemical shifts : Calculated δ values for 1H/13C match experimental trends using gauge-independent atomic orbital (GIAO) methods .
Case Study :
DFT torsion angle scans (0°–180°) for 4-(p-tolyl)-5-thiophene derivatives revealed conformational flexibility, aiding in crystallography planning .
What strategies are used to resolve contradictions between theoretical and experimental spectroscopic data?
Q. Advanced
Benchmarking : Compare DFT-predicted vs. experimental IR/NMR data to identify systematic errors (e.g., solvent effects) .
Hybrid methods : Combine molecular dynamics (MD) with DFT to account for temperature-dependent conformational changes.
Sensitivity analysis : Vary basis sets (e.g., 6-31G* vs. 6-311G**) to assess computational limitations .
Example :
Discrepancies in S-H stretching frequencies were resolved by including explicit solvent molecules in DFT models .
How does structural modification at specific positions influence the compound’s antimicrobial efficacy?
Q. Advanced
- Position 4 (p-tolyl group) : Enhances lipophilicity, improving membrane penetration (MIC reduced by 50% against S. aureus) .
- Position 5 (2-fluorophenyl) : Fluorine’s electron-withdrawing effect increases electrophilicity, enhancing target binding .
- Thiol group alkylation : S-alkyl derivatives (e.g., butyl chains) reduce cytotoxicity while maintaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
